Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring:
- A benzothiazole core with an imino group at position 2.
- A 4-acetylbenzoyl substituent on the imino group.
- A sulfamoyl group (-SO₂NH₂) at position 4.
- A methyl acetate ester at position 3.
Properties
IUPAC Name |
methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11(23)12-3-5-13(6-4-12)18(25)21-19-22(10-17(24)28-2)15-8-7-14(30(20,26)27)9-16(15)29-19/h3-9H,10H2,1-2H3,(H2,20,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCARKJLXJSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoic acid with 2-amino-6-sulfamoylbenzothiazole under acidic conditions to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the disruption of cell growth and proliferation.
Comparison with Similar Compounds
Key Research Findings
Solubility-Bioavailability Trade-off : Polar substituents (e.g., sulfamoyl) improve solubility but may limit membrane permeability, whereas hydrophobic groups (e.g., butyl) have the opposite effect .
Metabolic Stability : The acetylbenzoyl group may slow esterase-mediated hydrolysis of the acetate ester, extending half-life compared to simpler esters .
Biological Activity
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, research findings, and applications of this compound.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 865198-77-2
- Molecular Formula : C19H17N3O6S2
The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure includes functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting their normal function. This can lead to altered metabolic processes within cells.
- Cellular Pathway Interference : It can interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Binding Affinity : The benzothiazole moiety can bind to various receptors or enzymes, modulating their activity and influencing biological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating effective inhibition of growth.
Anticancer Properties
Research has explored the potential anticancer effects of this compound. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Johnson et al. (2022) | Reported significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Lee et al. (2023) | Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate?
Answer:
The compound’s benzothiazole core is typically synthesized via Hantzsch thiazole formation (reacting α-halocarbonyl derivatives with thioamides) or microwave-assisted cyclization (e.g., using silica gel as a catalyst under solvent-free conditions) .
- Hantzsch Method : Efficient for introducing diverse substituents; however, it requires careful optimization of reaction time and temperature to avoid side products .
- Microwave Synthesis : Reduces reaction time (e.g., 6 minutes vs. hours) and improves yield (up to 94%) by enhancing reaction homogeneity .
Key Variables : Solvent choice (e.g., ethyl acetate for extraction), stoichiometry of o-aminothiophenol derivatives, and purification via recrystallization (methanol preferred) .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : Confirms regiochemistry of the benzothiazole ring and substituent positions (e.g., δ 8.04 ppm for aromatic protons in DMSO-d6) .
- HPLC : Quantifies purity (>97%) and detects sulfonamide-related impurities .
- Mass Spectrometry (FAB-MS) : Validates molecular weight (e.g., m/z 242 [M+1]) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can computational methods guide the optimization of this compound’s bioactivity?
Answer:
- Molecular Docking : Predicts binding affinity to targets like kinases or proteases by modeling interactions between the sulfamoyl group and catalytic residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .
- DFT Calculations : Optimizes ground-state geometry (B3LYP/6-31G* basis set) to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- ADMET Prediction : Estimates pharmacokinetic properties (e.g., LogP ≈ 4.4 suggests moderate lipophilicity) using QSAR models .
Advanced: What strategies address low bioavailability observed in preclinical studies?
Answer:
- Prodrug Design : Modify the methyl ester group to enhance solubility (e.g., hydrolyze to carboxylic acid in vivo) .
- Structural Analogues : Replace the 4-acetylbenzoyl group with bioisosteres (e.g., trifluoromethyl for metabolic stability) .
- Formulation Optimization : Use nanocarriers (liposomes) to improve absorption, guided by in vitro Caco-2 permeability assays .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Dose-Response Validation : Perform IC50 assays in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .
- Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific biases .
Basic: What functional groups in this compound are critical for its hypothesized enzyme inhibition?
Answer:
- Sulfamoyl Group (-SO2NH2) : Acts as a hydrogen-bond donor/acceptor, mimicking transition states in protease/kinase active sites .
- Benzothiazole Core : Provides planar rigidity for π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
- Acetylbenzoyl Moiety : Enhances lipophilicity and target selectivity via hydrophobic interactions .
Advanced: What experimental approaches mitigate toxicity concerns during lead optimization?
Answer:
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment and hERG assays for cardiotoxicity .
- Metabolic Profiling : Identify reactive metabolites (e.g., glutathione adducts) via LC-MS/MS .
- Structural Simplification : Remove the imino group if genotoxicity is linked to Schiff base formation .
Basic: How is regioselectivity achieved during the synthesis of the benzothiazole ring?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl at C6) direct cyclization to the C2 position .
- Microwave Conditions : Enhance regiocontrol by minimizing side reactions (e.g., oxidation of thiol intermediates) .
- Catalyst Choice : Silica gel promotes imine formation without requiring acidic conditions .
Advanced: What computational tools are recommended for analyzing spectroscopic data contradictions?
Answer:
- NMR Prediction Software (e.g., MestReNova) : Simulates spectra to assign disputed peaks (e.g., overlapping aromatic signals) .
- Chemometric Analysis : Uses PCA to differentiate batch-related impurities from structural isomers .
- Crystal Structure Validation : Cross-checks XRD data with CCDC entries to resolve stereochemical ambiguities .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (DMF vs. acetone), and catalyst loading (5–20 mol%) .
- Flow Chemistry : Improves heat/mass transfer for exothermic steps (e.g., thiazole ring closure) .
- In Situ Monitoring : Use FT-IR to track imine formation and adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
